molecular formula C20H26ClN3O7S B3214130 N,4-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzene-1-sulfonamide; perchloric acid CAS No. 1135018-63-1

N,4-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzene-1-sulfonamide; perchloric acid

Cat. No.: B3214130
CAS No.: 1135018-63-1
M. Wt: 488 g/mol
InChI Key: WSZZLEOLESAOJH-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzene-1-sulfonamide; perchloric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfonamide group, a piperazine ring, and a perchloric acid moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylpiperazine with 4-(chlorosulfonyl)benzoic acid to form the sulfonamide intermediate. This intermediate is then reacted with N,N-dimethylaniline under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,4-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The piperazine ring may interact with receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide: Lacks the dimethyl groups present in the target compound.

    N-(4-(4-methylpiperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide: Contains a quinoline ring instead of a benzene ring.

    N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide hydrochloride: Contains a hydrochloride moiety instead of perchloric acid.

Uniqueness

The presence of the perchloric acid moiety in N,4-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzene-1-sulfonamide imparts unique chemical properties, such as increased solubility and reactivity, which distinguish it from similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N,4-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide;perchloric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S.ClHO4/c1-16-4-10-19(11-5-16)27(25,26)22(3)18-8-6-17(7-9-18)20(24)23-14-12-21(2)13-15-23;2-1(3,4)5/h4-11H,12-15H2,1-3H3;(H,2,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZZLEOLESAOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C.OCl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,4-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzene-1-sulfonamide; perchloric acid
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N,4-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzene-1-sulfonamide; perchloric acid
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N,4-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzene-1-sulfonamide; perchloric acid
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N,4-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzene-1-sulfonamide; perchloric acid
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N,4-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzene-1-sulfonamide; perchloric acid
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N,4-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzene-1-sulfonamide; perchloric acid

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